molecular formula C9H7ClN2S B1624767 4-Chloro-2-(methylthio)quinazoline CAS No. 58803-74-0

4-Chloro-2-(methylthio)quinazoline

Cat. No. B1624767
CAS RN: 58803-74-0
M. Wt: 210.68 g/mol
InChI Key: TUXSOCFQUJMNEG-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylthio)quinazoline is a chemical compound with the molecular formula C9H7ClN2S and a molecular weight of 210.69 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-(methylthio)quinazoline is 1S/C9H7ClN2S/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H,1H3 . This indicates that the molecule consists of a quinazoline core with a chlorine atom at the 4th position and a methylthio group at the 2nd position.

It is stored in an inert atmosphere at temperatures between 2-8°C . The molecular weight of the compound is 210.69 .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been reported to show broad-spectrum anti-cancer activity . The presence of a chloro and methylthio group in 4-Chloro-2-(methylthio)quinazoline could potentially enhance its efficacy as an anticancer agent, making it a candidate for further research in cancer treatment.

Antifungal and Antibacterial Properties

These compounds are significant in pharmaceutical chemistry due to their antifungal and antibacterial activities . The structural features of 4-Chloro-2-(methylthio)quinazoline may contribute to these properties, suggesting its use in developing new antimicrobial agents.

Anti-inflammatory Effects

Quinazolines are known for their anti-inflammatory properties . Research into 4-Chloro-2-(methylthio)quinazoline could explore its potential as an anti-inflammatory drug, possibly offering new avenues for treating inflammatory diseases.

Antioxidant Capabilities

The antioxidant activity is another therapeutic aspect of quinazoline derivatives . Investigating the antioxidant potential of 4-Chloro-2-(methylthio)quinazoline could lead to its application in combating oxidative stress-related conditions.

Antiviral and Antidiabetic Potential

Studies have indicated that quinazolines can exhibit antiviral and antidiabetic activities . This suggests that 4-Chloro-2-(methylthio)quinazoline may hold promise in the treatment of viral infections and diabetes management.

Chemical Synthesis and Drug Design

The structural diversity of quinazolines makes them valuable in the synthesis of biologically active molecules . The unique structure of 4-Chloro-2-(methylthio)quinazoline could be utilized in designing novel drugs with improved pharmacological profiles.

These potential applications highlight the versatility of 4-Chloro-2-(methylthio)quinazoline in scientific research, warranting further exploration across various fields of medicinal chemistry.

ChemEngineering | Free Full-Text | Recent Advances on Quinazoline … A General Synthetic Procedure for 2-chloromethyl-4 (3 Quinazoline derivatives: synthesis and bioactivities | BMC Chemistry …

Safety and Hazards

The safety information for 4-Chloro-2-(methylthio)quinazoline includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

Future Directions

Quinazoline derivatives, such as 4-Chloro-2-(methylthio)quinazoline, have shown a broad spectrum of pharmacological activities with minimum side effects . This makes them a promising area of study in the field of medicinal chemistry. Future research could focus on exploring the diverse pharmacological responses of the quinazoline system and its potential against several biological activities .

properties

IUPAC Name

4-chloro-2-methylsulfanylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXSOCFQUJMNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453461
Record name 4-CHLORO-2-(METHYLTHIO)QUINAZOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(methylthio)quinazoline

CAS RN

58803-74-0
Record name 4-CHLORO-2-(METHYLTHIO)QUINAZOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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